molecular formula C22H44N6O12 B14067287 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

Cat. No.: B14067287
M. Wt: 584.6 g/mol
InChI Key: YISFONZWEZUXDI-UHFFFAOYSA-N
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Description

The compound 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a complex organic molecule characterized by multiple amino, hydroxyl, and oxan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. Typically, the synthesis starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to a series of reactions, including:

    Amination: Introduction of amino groups using reagents like ammonia or amines.

    Hydroxylation: Addition of hydroxyl groups using oxidizing agents.

    Glycosylation: Formation of oxan rings through the reaction of sugars with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reagent addition. The process would be optimized for yield and purity, with steps for purification such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of amino groups with other functional groups using reagents like halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may regenerate hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic properties, including potential use as a drug or drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The multiple amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. Specific pathways may include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic Acid: A simpler compound with similar amino and hydroxyl groups.

    4-Aminopiperidine: Contains an amino group and a cyclic structure.

    Benzenesulfonic Acid, 4-amino-: Features an amino group attached to a benzene ring.

Uniqueness

The uniqueness of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide lies in its complex structure, which provides multiple sites for chemical modification and interaction. This complexity makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-21-12(27)15(33)14(32)9(4-24)37-21)17(35)19(7)40-22-16(34)11(26)13(31)10(5-29)38-22/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISFONZWEZUXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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